molecular formula C11H14N4 B3174210 1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine CAS No. 952182-10-4

1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine

Cat. No.: B3174210
CAS No.: 952182-10-4
M. Wt: 202.26 g/mol
InChI Key: GQJWOGIWQWJLHK-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-b]pyridazine moiety is a privileged structure found in many approved and experimental drugs, known for its ability to bind to the hinge region of kinases, making it a valuable scaffold in drug design .

Biochemical Analysis

Biochemical Properties

6-Piperidin-1-YL-imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic implications for neurodegenerative diseases such as Alzheimer’s . Additionally, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine has been shown to interact with kinases, particularly TAK1 kinase, which is involved in cell growth and differentiation . By inhibiting TAK1 kinase, this compound can potentially be used to treat cancers such as multiple myeloma .

Cellular Effects

The effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine on various cell types and cellular processes are profound. In neuroblastoma cell lines, this compound exhibits potent anti-proliferative effects by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, particularly the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . By inhibiting this pathway, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine can reduce cell proliferation and induce cell death in cancer cells . Furthermore, this compound has been shown to modulate gene expression and cellular metabolism, leading to enhanced oxidative stress and activation of AMP-activated protein kinase (AMPK) .

Molecular Mechanism

At the molecular level, 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This binding interaction is facilitated by the imidazo[1,2-B]pyridazine core, which fits into the enzyme’s active site. Additionally, this compound inhibits TAK1 kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream targets involved in cell growth and differentiation . The inhibition of the PI3K-Akt-mTOR pathway is another critical mechanism, where 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine binds to the kinase domain of PI3K, blocking its activity and downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and kinases . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the body . Additionally, the compound can influence the activity of other metabolic enzymes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its bioavailability and distribution . Additionally, binding proteins in the plasma can influence the compound’s localization and accumulation in specific tissues . These interactions are crucial for determining the pharmacokinetics and pharmacodynamics of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine .

Subcellular Localization

The subcellular localization of 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, such as the nucleus or mitochondria . These localizations are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine typically involves a nucleophilic aromatic substitution (SNAr) reaction at the C6 position of the imidazo[1,2-b]pyridazine core. This is followed by a Suzuki–Miyaura cross-coupling reaction with aromatic boronic acid substrates to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-6-yl ketones, while reduction can produce imidazo[1,2-b]pyridazin-6-yl alcohols.

Scientific Research Applications

1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its high potency and selectivity for TAK1 inhibition, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

6-piperidin-1-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJWOGIWQWJLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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